

Application Note and Protocol: Etherification for the Synthesis of Bis(phenoxyethoxy)methane

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Compound of Interest

Compound Name: *Bis(phenoxyethoxy)methane*

Cat. No.: *B081023*

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This document provides detailed experimental procedures for the synthesis of **Bis(phenoxyethoxy)methane**, a symmetrical ether with applications as a flexible spacer in polymer design.^[1] The protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

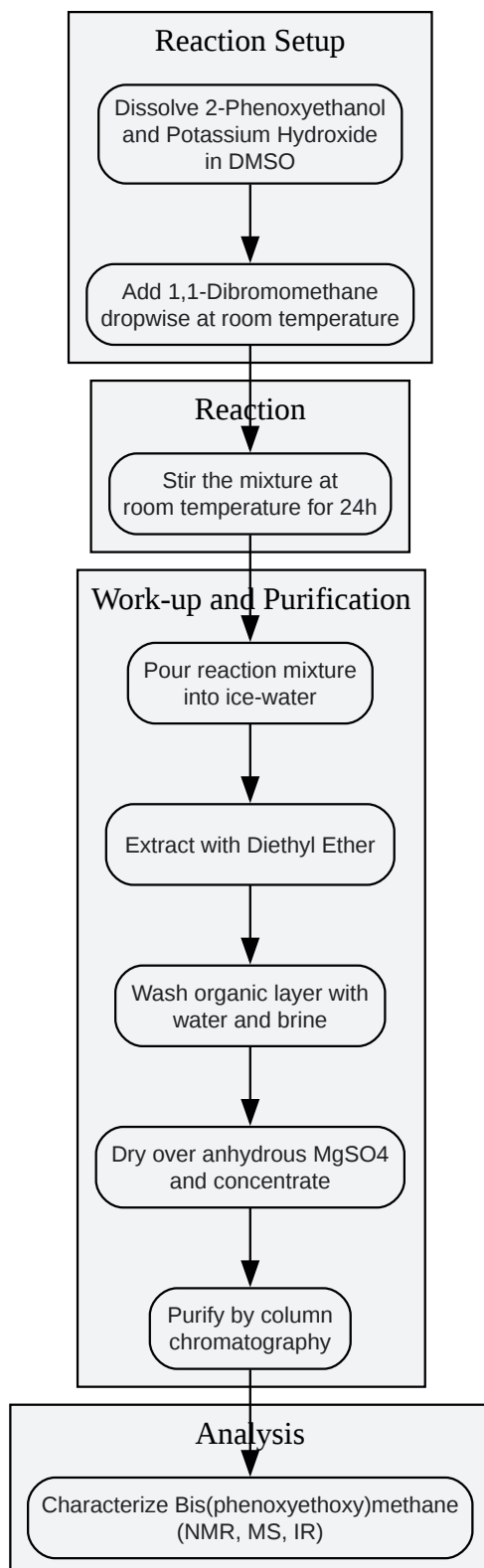
Bis(phenoxyethoxy)methane, also known as 1,1'-[methylenebis(oxy-2,1-ethanediylloxy)]bisbenzene, is a molecule of interest due to its structural features. It can be synthesized through several etherification methods. The two primary approaches detailed in this note are the Williamson ether synthesis and condensation reactions.^[1] The Williamson ether synthesis, a versatile and widely used method, involves the reaction of an alkoxide with an alkyl halide.^{[2][3]} Condensation reactions, on the other hand, typically involve the reaction of an alcohol with an aldehyde or its equivalent in the presence of a catalyst.^[1]

This application note outlines two specific and reliable protocols for the laboratory-scale synthesis of **Bis(phenoxyethoxy)methane**.

Protocol 1: Williamson Ether Synthesis from 2-Phenoxyethanol and Dibromomethane

This protocol is based on the reaction of 2-phenoxyethanol with 1,1-dibromomethane. It is a direct and efficient one-step synthesis.

Experimental Workflow



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Caption: Workflow for the synthesis of **Bis(phenoxyethoxy)methane** via Williamson ether synthesis.

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Phenoxyethanol	138.16	5.52 g	0.04
Potassium Hydroxide	56.11	2.24 g	0.04
1,1-Dibromomethane	173.83	3.48 g	0.02
Dimethyl sulfoxide (DMSO)	-	50 mL	-
Diethyl ether	-	As needed	-
Anhydrous Magnesium Sulfate	-	As needed	-
Silica Gel (for chromatography)	-	As needed	-
Hexane/Ethyl Acetate	-	As needed	-

Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.52 g (0.04 mol) of 2-phenoxyethanol and 2.24 g (0.04 mol) of potassium hydroxide in 50 mL of dimethyl sulfoxide (DMSO).
- **Addition of Alkylating Agent:** To the stirred solution, add 3.48 g (0.02 mol) of 1,1-dibromomethane dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Pour the reaction mixture into a beaker containing 200 mL of ice-water.

- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
- **Washing:** Combine the organic layers and wash with two 50 mL portions of water and one 50 mL portion of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Bis(phenoxyethoxy)methane**. A reported yield for a similar synthesis is 59.0%.^[4]

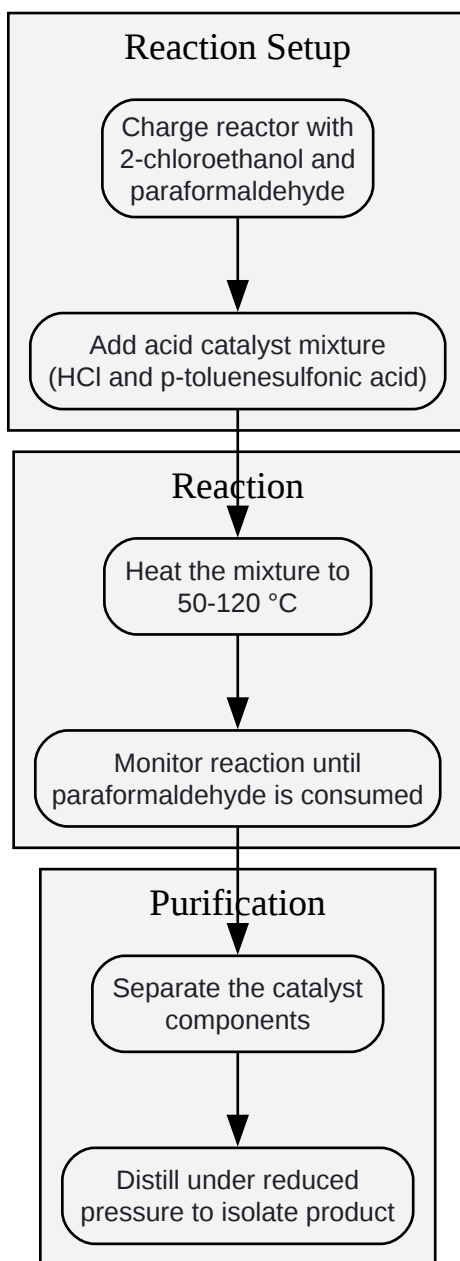
Protocol 2: Synthesis via Bis(2-chloroethoxy)methane Intermediate

This two-step protocol involves the initial synthesis of Bis(2-chloroethoxy)methane from 2-chloroethanol and paraformaldehyde, followed by a Williamson ether synthesis with sodium phenoxide.

Part A: Synthesis of Bis(2-chloroethoxy)methane

This procedure is adapted from a patented method for high-purity synthesis.^[5]

Experimental Workflow for Part A



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Caption: Workflow for the synthesis of the Bis(2-chloroethoxy)methane intermediate.

Materials and Reagents (Part A)

Reagent	Molar Mass (g/mol)	Molar Ratio (to Formaldehyde)
2-Chloroethanol	80.51	≥ 2.05
Paraformaldehyde	(30.03)n	1.0
Hydrogen Chloride (HCl)	36.46	0.005 - 0.5
p-Toluenesulfonic acid	172.20	0.0005 - 0.2

Procedure (Part A)

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-chloroethanol and paraformaldehyde. A stoichiometric excess of 2-chloroethanol of at least 2.05 moles per mole of formaldehyde is used.[5]
- **Catalyst Addition:** Add the mixed acid catalyst, consisting of hydrogen chloride and p-toluenesulfonic acid, in the specified molar ratios.[5]
- **Reaction:** Heat the reaction mixture to a temperature between 50-120 °C.[5] Maintain the temperature until all the paraformaldehyde has reacted.
- **Catalyst Separation:** After the reaction is complete, separate the volatile (HCl) and non-volatile (p-toluenesulfonic acid) catalyst components. This can be achieved by neutralization of the non-volatile acid followed by distillation.
- **Purification:** Purify the resulting Bis(2-chloroethoxy)methane by vacuum distillation. This process can yield the product with a purity of over 98% and a yield of up to 90.5%.[5]

Part B: Etherification of Phenol with Bis(2-chloroethoxy)methane

Procedure (Part B)

- **Sodium Phenoxide Preparation:** In a suitable flask, dissolve sodium hydroxide in ethanol. Add an equimolar amount of phenol to the solution to form sodium phenoxide.

- Reaction: To the solution of sodium phenoxide, add a half molar equivalent of Bis(2-chloroethoxy)methane.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification: Cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol under reduced pressure. The remaining crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.

Characterization Data for Bis(phenoxyethoxy)methane

The final product should be characterized to confirm its identity and purity.

Property	Value
Molecular Formula	C17H20O4[6]
Molecular Weight	288.34 g/mol [6]
Appearance	Colorless Liquid
Boiling Point	195-196 °C at 0.6 Torr[4]
Melting Point	18 °C[4]
Density	1.106 ± 0.06 g/cm ³ (Predicted)[4]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values for confirmation of the structure.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- 1,1-Dibromomethane and 2-chloroethanol are toxic and should be handled with care.
- Potassium hydroxide and sodium hydroxide are corrosive.
- Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.
- Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiments.

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